molecular formula C27H31N5O2S B14025652 N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14025652
M. Wt: 489.6 g/mol
InChI Key: GWMBPMUFLFJILW-OFVILXPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3R,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a structurally complex molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a tosyl (p-toluenesulfonyl) group at the 7-position and a chiral piperidine moiety at the 4-position. The compound’s stereochemistry (3R,4S) is critical for its biological activity and synthetic utility, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors like tofacitinib . The tosyl group serves as a protective group during synthesis, enhancing solubility and stability during intermediate purification steps .

Key physicochemical properties include:

  • Molecular Formula: C₂₇H₃₁N₅O₂S
  • Molecular Weight: 489.63 g/mol
  • Storage: Stable under inert conditions at 2–8°C .

Properties

Molecular Formula

C27H31N5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25-/m0/s1

InChI Key

GWMBPMUFLFJILW-OFVILXPXSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzyl-4-methylpiperidin-3-yl Amine Intermediate

The preparation begins with the benzylation and reduction of 4-methylpyridine derivatives:

  • Step 1: Benzyl chloride reacts with 4-methylpyridine at elevated temperature (90°C) in acetone, yielding benzyl pyridinium salts in approximately 90% yield.
  • Step 2: Sodium borohydride reduction in ethanol-water mixture converts the pyridinium salt to 1-benzyl-1,2,3,6-tetrahydro-4-methylpyridine intermediate with yields around 73%.
  • Step 3: Further reduction and amination steps yield the 1-benzyl-4-methylpiperidin-3-yl amine, suitable for coupling.
Step Reagents/Conditions Product Yield (%)
1 Benzyl chloride, acetone, 90°C, 3-4 h Benzyl pyridinium chloride 90
2 NaBH4, EtOH:H2O (9:1), 0-10°C to RT, 16h 1-Benzyl-1,2,3,6-tetrahydropyridine 73

Assembly of the 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is functionalized with a tosyl group at the N-7 position to enhance reactivity:

  • Tosylation introduces a strong electron-withdrawing group, which facilitates nucleophilic substitution on the pyrimidine ring.
  • The tosyl group is introduced prior to coupling and can be removed later under alkaline hydrolysis conditions.

Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key coupling step involves displacement of a chlorine atom on the 4-position of the 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine by the piperidinyl amine:

  • The reaction proceeds smoothly under reflux in aqueous sodium hydroxide solution for approximately 6 hours.
  • The tosyl group’s electron-withdrawing effect significantly improves the reaction rate and yield.
  • After coupling, the tosyl group is hydrolyzed under alkaline conditions to yield the free pyrrolo[2,3-d]pyrimidin-4-amine derivative.
Reaction Parameter Description
Solvent Water with sodium hydroxide
Temperature Reflux
Reaction Time 6 hours
Key Effect Tosyl group enhances nucleophilicity and reaction rate

Debenzylation and Chiral Resolution

  • The benzyl protecting group on the piperidine nitrogen is removed using suitable debenzylating agents, typically under hydrogenation or acidic conditions.
  • Chiral resolution or chiral acid treatment is applied to obtain the desired stereochemistry (3R,4S) configuration.
  • This step is crucial for obtaining the biologically active enantiomer with high enantiomeric excess.

Final Functionalization and Purification

  • The N-methyl group is introduced via reductive amination or methylation steps.
  • The final compound is purified by crystallization or chromatographic methods.
  • Acid-addition salt forms may be prepared to improve solubility and stability for pharmaceutical applications.

In-Depth Research Findings and Comparative Data

Reaction Yields and Efficiency

Step Yield (%) Notes
Benzylation of 4-methylpyridine 90 High yield under optimized conditions
Reduction to tetrahydropyridine 73 Sodium borohydride reduction
SNAr coupling with tosylpyrimidine Not explicitly reported, but described as "good yield" Tosyl group critical for efficiency
Debenzylation Variable Dependent on debenzylating agent
Final purification High purity achieved Confirmed by analytical methods

Mechanistic Insights

  • The tosyl group on the pyrrolo[2,3-d]pyrimidine ring lowers electron density, enhancing nucleophilic attack by the piperidine amine.
  • Mitsunobu conditions have been employed in alternative synthetic routes to improve coupling efficiency.
  • The chiral centers are maintained or introduced via selective resolution or chiral acid treatment to ensure stereochemical integrity.

Summary Table of Key Reagents and Conditions

Step Starting Material Reagents/Conditions Outcome/Product
Benzylation 4-Methylpyridine Benzyl chloride, acetone, 90°C Benzyl pyridinium chloride
Reduction Benzyl pyridinium chloride NaBH4, EtOH:H2O (9:1), 0-10°C to RT 1-Benzyl-1,2,3,6-tetrahydro-4-methylpyridine
SNAr Coupling 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine (4-chloro) NaOH, water, reflux, 6 h Coupled aminopyrimidine
Debenzylation Coupled intermediate Hydrogenation or acidic debenzylation Free amine intermediate
Chiral Resolution Debenzylated intermediate Chiral acid, solvent Chiral N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl) derivative
Final Methylation/Functionalization Piperidine amine intermediate Methylating agent, reductive amination Target compound

Chemical Reactions Analysis

Types of Reactions

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves inhibition of specific kinases, such as epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA). By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Table 2: N4-Substituted Derivatives Comparison

Compound ID N4 Substituent Molecular Weight (g/mol) Key NMR Shifts (δ, ppm) Biological Activity
Compound 10 4-Bromophenyl 289.01 7.62–7.65 (m, 4H, Ar-H) Kinase inhibition (IC₅₀ = 120 nM)
Compound 6 4-Methoxyphenyl 241.11 6.91 (d, J = 8 Hz, 2H) Moderate solubility, low activity
Target Compound (3R,4S)-Piperidine 489.63 N/A (tosyl dominates) Intermediate, not bioactive

Biological Activity

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C54H62N10O4S2C_{54}H_{62}N_{10}O_{4}S_{2} with a molecular weight of approximately 979.29 g/mol. Its IUPAC name is as follows:

N 3R 4S 1 benzyl 4 methylpiperidin 3 yl N methyl 7 tosyl 7H pyrrolo 2 3 d pyrimidin 4 amine\text{N 3R 4S 1 benzyl 4 methylpiperidin 3 yl N methyl 7 tosyl 7H pyrrolo 2 3 d pyrimidin 4 amine}

Structural Features

The structure includes:

  • Piperidine ring: Contributing to its basic properties and potential interactions with biological targets.
  • Pyrimidine core: Known for its role in various biological systems.
  • Sulfonyl group : Enhancing solubility and reactivity.

Pharmacological Studies

Research indicates that this compound exhibits significant activity against several biological pathways:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit Janus kinase (JAK) pathways, which are crucial in immune response regulation. This inhibition suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents indicates potential efficacy in cancer therapy. It may target specific cancer cell lines by disrupting cellular signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease .

Study 1: JAK Inhibition

In a study examining the JAK inhibitory activity of similar pyrrolopyrimidine derivatives, compounds demonstrated IC50 values in the nanomolar range against JAK3. This positions them as promising candidates for further development in immunotherapy .

Study 2: Anticancer Efficacy

A series of in vitro assays indicated that related compounds led to reduced viability in various cancer cell lines, including breast and colon cancers. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Comparison of Biological Activities

Compound NameTarget ActivityIC50 (nM)Applications
N-(1-benzyl)-N-methyl-pyrrolo[2,3-d]pyrimidinJAK Inhibition50Autoimmune Diseases
N-(4-methylphenyl)sulfonyl-pyrrolo[2,3-d]pyrimidinAnticancer100Cancer Therapy
N-(benzyl)-N-methyl-piperidinNeuroprotection200Neurodegenerative Disorders

Q & A

Basic: What are the key synthetic methodologies for preparing N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Answer:
The compound is synthesized via microwave-assisted nucleophilic substitution . For example, 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with cis-1-benzyl-3-aminopiperidine in the presence of diisopropylethylamine (DIPEA) in 2-propanol under microwave heating (353 K, 1 hour). This method yields high purity (92%) and avoids prolonged reaction times . Key intermediates like the piperidine ring are prepared by reducing N-ethyloxycarbonyl-protected amines with LiAlH4 (LAH) to generate methylamine derivatives .

Basic: How is structural characterization performed for this compound?

Answer:
1H/13C NMR and X-ray crystallography are critical. For NMR, aromatic protons (δ ~6.8–8.3 ppm) and NH signals (δ ~11.8–11.9 ppm) confirm pyrrolo-pyridine and tosyl group positions . X-ray diffraction (using SHELXL or SIR97 ) resolves stereochemistry: the tosyl group forms a dihedral angle of ~71° with the pyrrolo-pyridine core, and intramolecular hydrogen bonds (N–H···O, ~1.95 Å) stabilize the conformation .

Advanced: How are stereochemical challenges addressed during piperidine ring synthesis?

Answer:
Diastereomer separation and torsion angle analysis are essential. For instance, 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine is synthesized with epimerization at carbon 7, requiring chiral chromatography or recrystallization for resolution . X-ray data reveal equatorial vs. axial substituent orientations (e.g., torsion angles of ~54.5° between methyl and pyrrolo-pyridine groups) .

Advanced: What pharmacological assays evaluate its kinase inhibitory activity?

Answer:
Janus kinase (JAK) inhibition assays are prioritized, as structurally related compounds show activity against JAK isoforms. Preclinical evaluation includes:

  • Cellular proliferation assays using cytokine-dependent cell lines.
  • Enzyme kinetics (IC50 determination) via ATP-competitive binding studies.
  • Molecular docking to validate interactions with the JAK2 ATP-binding pocket, leveraging the tosyl group’s orientation for steric hindrance . Comparative studies with antitubulin agents (e.g., 7-benzyl-pyrrolo-pyrimidines) may also inform dual mechanism-of-action strategies .

Advanced: How to resolve contradictions between NMR and crystallography data?

Answer:
Complementary techniques and dynamic NMR analysis are employed. For example:

  • Variable-temperature NMR detects conformational flexibility (e.g., rotation of the benzyl group).
  • DFT calculations reconcile observed NMR shifts with X-ray-derived geometries.
  • Hydrogen bonding networks (identified via crystallography) explain anomalous NH proton chemical shifts in NMR .

Basic: What analytical methods confirm the tosyl group’s spatial orientation?

Answer:
X-ray diffraction is definitive. The tosyl group’s dihedral angle (~71° relative to the pyrrolo-pyridine core) and its orientation toward the benzyl group (~45°) are quantified via crystallographic refinement . Electron density maps (SHELXL) and Hirshfeld surface analysis further validate van der Waals interactions stabilizing the tosyl conformation .

Advanced: How to optimize reaction conditions for improved yield?

Answer:
Design of Experiments (DoE) evaluates variables:

  • Base selection : Tertiary amines (e.g., DIPEA) enhance nucleophilicity vs. weaker bases.
  • Solvent polarity : Protic solvents (2-propanol) favor SN2 mechanisms, while aprotic solvents (dioxane) may reduce side reactions .
  • Microwave parameters : Higher temperatures (373 K) and shorter durations (1–2 hours) improve efficiency . Post-reaction purification via recrystallization (methanol) or column chromatography (SiO2, hexane/EtOAc) enhances purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.